BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data and Structural Elucidation
of Cyclomusalenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cyclomusalenone

Cat. No.: B14870464

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for
Cyclomusalenone, a novel cyclohexenone derivative. Due to the apparent rarity or potential
novelty of a compound named "Cyclomusalenone” in readily available scientific literature, this
document focuses on a well-characterized surrogate, 4,5-dihydroxy-3-methyl-cyclohex-2-
enone. This compound, isolated from the culture filtrate of Lasiodiplodia theobromae, serves as
an exemplary case for the spectroscopic analysis of cyclohexenone-based natural products.
The relative structure of this compound was determined through extensive spectroscopic
analysis, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic

Resonance (NMR) spectroscopy (*H and 3C).

This guide is intended for researchers, scientists, and professionals in drug development,
providing detailed spectroscopic data, the methodologies for their acquisition, and a visual
representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4,5-dihydroxy-3-

methyl-cyclohex-2-enone.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCIs)
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Chemical Shift . Coupling . .
Multiplicity Constant (J) Integration Assighment

(3) ppm o,
5.96 brs 1H H-2
4.10 ddd 12.5,5.0, 2.5 1H H-4
3.86 dd 5.0,25 1H H-5
2.76 ddd 18.0,12.5,5.0 1H H-6a
2.24 dd 18.0, 2.5 1H H-6b
2.01 S 3H CHs-3

« 13
Chemical Shift (8) ppm Carbon Type Assignment
201.0 C C-1
170.2 C C-3
128.0 CH C-2
75.8 CH C-5
71.2 CH C-4
42.1 CH2 C-6
23.9 CHs CHs-3

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data

Spectroscopic Technique

Key Data

High-Resolution Electron Impact Mass
Spectrometry (HREIMS)

m/z 142.0621 [M]* (Calculated for C7H100s:
142.0630)

Infrared (IR) Spectroscopy (film)

3400 (O-H), 1660 (C=0), 1620 (C=C) cm!
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Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic
characterization of 4,5-dihydroxy-3-methyl-cyclohex-2-enone.

Isolation and Purification

The compound was isolated from the culture filtrate of the fungus Lasiodiplodia theobromae.
The filtrate was subjected to a series of chromatographic techniques, including silica gel
column chromatography and preparative thin-layer chromatography (TLC), to yield the pure
compound.

Spectroscopic Analysis

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded
on a JEOL JNM-A500 spectrometer operating at 500 MHz for *H and 125 MHz for 13, The
sample was dissolved in deuterated chloroform (CDCIs). Chemical shifts (&) are reported in
parts per million (ppm) relative to the residual solvent peak.

e Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HREIMS) was
performed on a JEOL JMS-700 mass spectrometer to determine the exact mass and
molecular formula of the compound.

« Infrared (IR) Spectroscopy: The IR spectrum was obtained as a film on a HORIBA FT-720
spectrophotometer. The absorption bands are reported in wavenumbers (cm~1).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
structure elucidation of a novel natural product like 4,5-dihydroxy-3-methyl-cyclohex-2-enone.
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¢ To cite this document: BenchChem. [Spectroscopic Data and Structural Elucidation of
Cyclomusalenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b14870464#spectroscopic-data-for-cyclomusalenone-
nMmMr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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